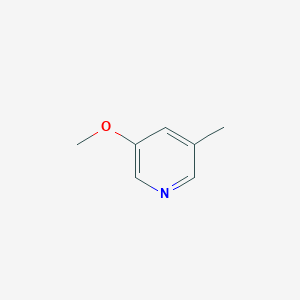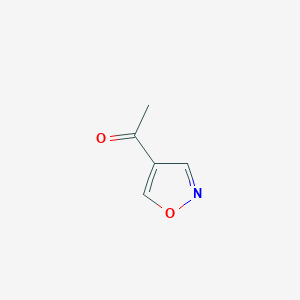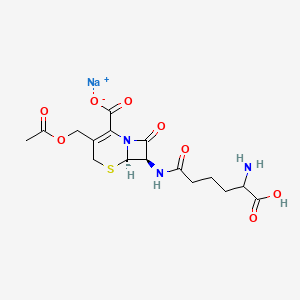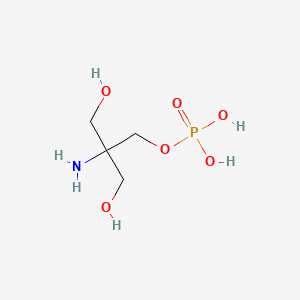
Tromethamine phosphate
Overview
Description
Mechanism of Action
Target of Action
Tromethamine, also known as Tris or THAM, is an organic amine proton acceptor . It primarily targets the body’s acid-base balance system, specifically functioning as a buffer to correct metabolic acidosis . Metabolic acidosis is a condition where there is too much acid in the body fluids, which can occur in various clinical conditions such as cardiac bypass surgery .
Mode of Action
Tromethamine acts as a proton acceptor, combining with hydrogen ions to liberate bicarbonate buffer, thereby correcting acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This interaction with hydrogen ions helps to restore the body’s pH balance, preventing the harmful effects of acidosis.
Biochemical Pathways
The primary biochemical pathway affected by tromethamine is the acid-base balance system. By accepting protons and liberating bicarbonate buffer, tromethamine helps to neutralize excess acid in the body fluids . This action can have downstream effects on various biochemical processes that are sensitive to the body’s pH level.
Pharmacokinetics
The oral bioavailability of fosfomycin tromethamine, a related compound, is less than 50% , suggesting that tromethamine phosphate may have similar properties
Result of Action
The primary result of tromethamine’s action is the correction of metabolic acidosis . By acting as a proton acceptor and liberating bicarbonate buffer, tromethamine helps to restore the body’s pH balance. This can prevent the harmful effects of acidosis, such as fatigue, rapid breathing, confusion, and increased heart rate.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can potentially affect its efficacy and stability. Additionally, the patient’s renal function can impact the clearance of tromethamine, as it is primarily excreted via the kidneys
Biochemical Analysis
Biochemical Properties
Tromethamine phosphate participates in various biochemical reactions due to its primary amine. It undergoes reactions associated with typical amines, such as condensations with aldehydes . This compound also complexes with metal ions in solution . It has similar properties to phosphate and could be used as a substitute near neutral pH conditions .
Cellular Effects
This compound influences cell function by acting as a proton acceptor . It is used for the prevention and correction of metabolic acidosis associated with various clinical conditions
Molecular Mechanism
This compound acts as a proton acceptor, combining with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This mechanism of action allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound has been shown to be a better stabilizer than phosphate when erythropoietin was subjected to high-temperature stress, preventing aggregation by aiding the reversibility of unfolding
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it’s worth noting that fosfomycin tromethamine, a related compound, has been well-tolerated in mice and rats at high doses . The effects of this compound at different dosages in animal models need to be further investigated.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a buffer and a proton acceptor . It is used in the synthesis of surface-active agents and pharmaceuticals . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.
Transport and Distribution
This compound is absorbed partially in the small intestine via two proposed mechanisms: a saturable carrier-mediated system associated with a phosphate transport system, and a non-saturable process with first-order kinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tromethamine phosphate typically involves the reaction of tromethamine with phosphoric acid. The reaction is carried out in an aqueous medium, where tromethamine acts as a base, neutralizing the phosphoric acid to form the phosphate salt. The reaction can be represented as follows:
(HOCH2
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177558 | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23001-39-0 | |
| Record name | Tromethamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfomycin Trometamol EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



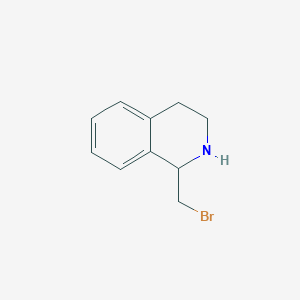
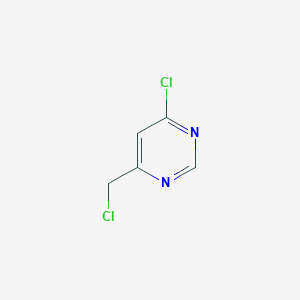
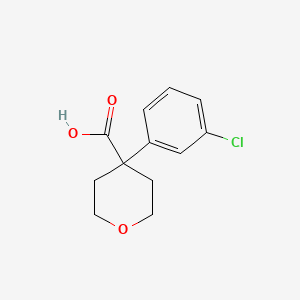
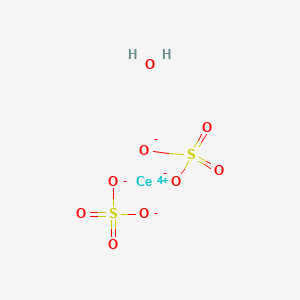
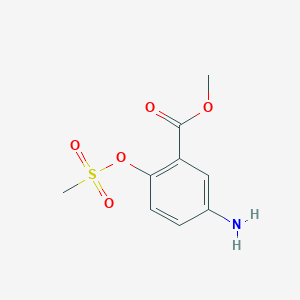

![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)
